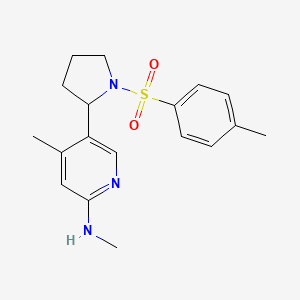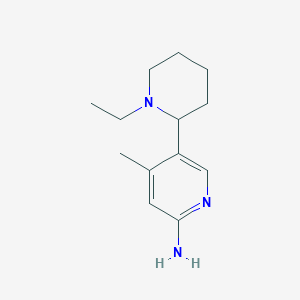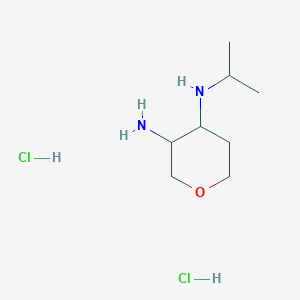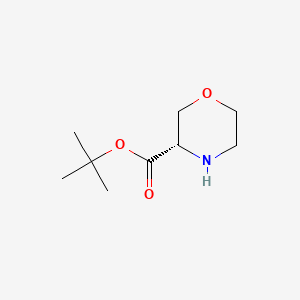
N,4-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,4-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a complex organic compound featuring a pyridine ring substituted with a tosylated pyrrolidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine with a tosylated pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Solvent selection and purification steps are crucial to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,4-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the tosyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate as bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
N,4-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of N,4-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target protein. This interaction can modulate biochemical pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring structure and have similar pharmacological properties.
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones have similar structural features and biological activities.
Uniqueness
N,4-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is unique due to the specific substitution pattern on the pyridine ring and the presence of the tosyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C18H23N3O2S |
|---|---|
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
N,4-dimethyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C18H23N3O2S/c1-13-6-8-15(9-7-13)24(22,23)21-10-4-5-17(21)16-12-20-18(19-3)11-14(16)2/h6-9,11-12,17H,4-5,10H2,1-3H3,(H,19,20) |
Clave InChI |
MMDUXSULQHNOFO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)morpholine](/img/structure/B11800230.png)



![5-(Methylsulfonyl)-4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11800265.png)








